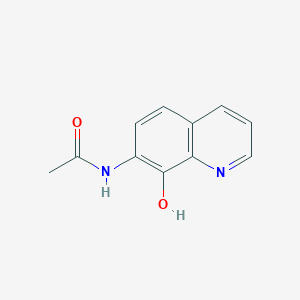

N-(8-hydroxyquinolin-7-yl)acetamide

Description

Overview of Quinolone and Acetamide (B32628) Scaffold Significance in Medicinal Chemistry Research

The quinoline (B57606) scaffold, a key component of N-(8-hydroxyquinolin-7-yl)acetamide, is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. nih.gov Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The versatility of the quinoline ring system allows for extensive synthetic modifications, enabling the development of targeted therapeutic agents. nih.govresearchgate.net

Similarly, the acetamide group is a fundamental functional group in organic chemistry and is integral to many pharmaceutical compounds. patsnap.com Acetamides are known for their diverse biological activities, which can include antimicrobial and anti-inflammatory effects. ontosight.ai The presence of the acetamide moiety can influence a molecule's solubility, stability, and ability to interact with biological targets. patsnap.comwikipedia.org The combination of these two scaffolds in one molecule, as seen in this compound, creates a hybrid structure with the potential for unique chemical and biological properties. nih.gov

Historical Context of 8-Hydroxyquinoline (B1678124) Derivatives in Chemical and Biological Research

The parent compound, 8-hydroxyquinoline, was first synthesized in 1880 by Hugo Weidel and Albert Cobenzl. wikipedia.org Shortly after, in the late 19th century, other chemists, including Zdenko Hans Skraup and Otto Fischer, developed alternative synthetic routes and correctly identified its structure. wikipedia.org By the 1920s, the ability of 8-hydroxyquinoline to form insoluble chelates with metal ions was discovered, paving the way for its use in analytical chemistry. wikipedia.org

Over the last few decades, interest in 8-hydroxyquinoline and its derivatives has expanded significantly, particularly in medicinal chemistry. nih.govresearchgate.net These compounds have been investigated for a wide range of therapeutic applications, including as neuroprotective agents, anticancer therapies, and antimicrobial treatments. researchgate.netnih.gov Their biological activity is often linked to their ability to chelate metal ions, which can play crucial roles in various pathological processes. researchgate.net For instance, the 8-hydroxyquinoline derivative clioquinol (B1669181) was investigated for its potential in treating Alzheimer's disease due to its ability to chelate zinc and copper ions. scispace.comrroij.com

Structural Significance of this compound within the 8-Hydroxyquinoline Framework

The structure of this compound is characterized by the core 8-hydroxyquinoline ring system with an acetamide group attached at the 7-position. The 8-hydroxyquinoline moiety itself is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a hydroxyl group at the 8-position. rroij.com This arrangement creates a bidentate chelating site involving the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, enabling the molecule to bind to various metal ions. scispace.comrroij.com

Research Gaps and Motivations for Advanced Studies of this compound

While the broader class of 8-hydroxyquinoline derivatives has been extensively studied, specific compounds like this compound may have a less documented research history. A key motivation for further investigation is to fully characterize its unique physicochemical properties and biological activities that may arise from the specific combination of the 8-hydroxyquinoline core and the 7-yl-acetamide substituent.

Future research could focus on several areas. A thorough investigation of its metal-chelating properties with a range of biologically relevant metal ions would be valuable. Structure-activity relationship (SAR) studies, exploring how modifications to the acetamide group or other parts of the molecule affect its activity, could guide the design of more potent and selective compounds. acs.org Furthermore, exploring its potential in various applications, from fluorescent sensing to medicinal chemistry, remains a fertile area for research. scispace.comrroij.com The synthesis of derivatives of this compound has been explored, indicating an ongoing interest in the potential of this chemical scaffold. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N-(8-hydroxyquinolin-7-yl)acetamide |

InChI |

InChI=1S/C11H10N2O2/c1-7(14)13-9-5-4-8-3-2-6-12-10(8)11(9)15/h2-6,15H,1H3,(H,13,14) |

InChI Key |

BIELRUGHIWSBGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=CC=N2)C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for N 8 Hydroxyquinolin 7 Yl Acetamide and Its Analogues

Classic Synthetic Routes to 8-Hydroxyquinoline (B1678124) Derivatives

The construction of the 8-hydroxyquinoline scaffold is a critical first step, relying on several well-established named reactions in heterocyclic chemistry.

Condensation Reactions for Quinoline (B57606) Core Formation

The formation of the quinoline ring system is often achieved through condensation reactions that build the heterocyclic ring onto a pre-existing benzene (B151609) derivative. The Skraup synthesis is a primary method, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. chemicalbook.com Specifically for 8-hydroxyquinoline, the Skraup-Doebner-von Miller reaction is employed, starting from 2-aminophenol. chemicalbook.com

Other significant condensation reactions for quinoline synthesis include the Combes, Friedländer, and Pfitzinger syntheses. scispace.com The Combes synthesis condenses anilines with β-diketones, followed by acid-catalyzed cyclization. nih.gov The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base. researchgate.net The Pfitzinger reaction is an extension of the Friedländer synthesis, using isatin (B1672199) or isatic acid to produce quinoline-4-carboxylic acids. researchgate.net

Table 1: Overview of Classic Quinoline Synthesis Reactions

| Synthesis Name | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Forms quinoline from aniline and α,β-unsaturated carbonyl compounds generated in situ. chemicalbook.com |

| Combes Synthesis | Arylamines, 1,3-Dicarbonyl Compounds | Provides a β-amino enone which is then cyclized with heat to form quinoline. nih.gov |

| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, Aldehyde/Ketone with α-methylene group | An acid or base-catalyzed condensation followed by cyclodehydration. researchgate.net |

| Pfitzinger Reaction | Isatin or Isatic Acid, Carbonyl Compound | An extension of the Friedländer synthesis to produce quinoline-4-carboxylic acids. researchgate.net |

Functionalization Strategies for 8-Hydroxyquinoline

Once the 8-hydroxyquinoline core is formed, various strategies can be employed to introduce substituents at different positions on the bicyclic ring. The phenolic nature of the 8-HQ ring makes it susceptible to electrophilic aromatic substitution reactions. scispace.com For instance, halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide or bromine in a suitable solvent. nih.gov

Nitration of 8-hydroxyquinoline is also a key functionalization step. Depending on the reaction conditions, different nitro derivatives can be obtained. For example, nitration with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl The synthesis of 5-nitro-8-hydroxyquinoline can be achieved through the nitrosation of 8-hydroxyquinoline followed by oxidation of the resulting nitroso derivative with nitric acid. researchgate.net These nitro derivatives are crucial intermediates as the nitro group can be subsequently reduced to an amino group, allowing for further derivatization.

Modern cross-coupling reactions, such as the Suzuki cross-coupling reaction, are also utilized to introduce new aryl or alkyl groups at specific positions, commonly at the 5- and 7-positions of the 8-HQ moiety, often requiring protection of the hydroxyl group. scispace.com

Targeted Synthesis of N-(8-hydroxyquinolin-7-yl)acetamide

The synthesis of the title compound, this compound, requires the presence of an amino group at the 7-position of the 8-hydroxyquinoline ring, which is then acylated.

Direct Acylation Approaches of 7-Amino-8-hydroxyquinoline

The most direct route to this compound involves the acetylation of the precursor 7-amino-8-hydroxyquinoline. nih.gov This precursor can be synthesized and subsequently acylated. The acetylation can be carried out using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in an appropriate solvent, often with a base to neutralize the acid byproduct. While specific literature on the chemoselective acylation of 7-amino-8-hydroxyquinoline is not abundant, studies on the related isomer, 2-amino-8-quinolinol, have shown that selective N-acylation over O-acylation can be achieved by generating an anionic nucleophile from the starting material and treating it with a less reactive acyl donor, such as an acyl imidazolide (B1226674) or an ester. This suggests that controlling the reactivity of the acylating agent and the reaction conditions is key to achieving selective amidation at the C7-amino group.

Multi-step Synthetic Sequences Incorporating the Acetamide (B32628) Moiety

An alternative and common strategy for introducing the acetamide group at the 7-position involves a multi-step sequence starting from 8-hydroxyquinoline. This process typically includes the following steps:

Nitration: Introduction of a nitro group at the 7-position. Due to the activating nature of the hydroxyl group, nitration of 8-hydroxyquinoline often yields a mixture of 5-nitro and 7-nitro isomers, or the 5,7-dinitro compound under stronger conditions. pw.edu.pl Careful control of reaction conditions is necessary to favor the formation of the 7-nitro isomer.

Reduction: The 7-nitro-8-hydroxyquinoline intermediate is then reduced to 7-amino-8-hydroxyquinoline. This reduction can be accomplished using various standard methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or by using reducing agents like tin(II) chloride in hydrochloric acid.

Acetylation: The final step is the acetylation of the newly formed 7-amino-8-hydroxyquinoline, as described in the direct acylation approach, to yield this compound.

This multi-step approach provides a reliable pathway to the target compound from the readily available 8-hydroxyquinoline.

Synthesis of Structural Analogues and Hybrid Compounds

The 8-hydroxyquinoline scaffold is a versatile platform for the synthesis of a wide array of structural analogues and hybrid molecules. These modifications are often pursued to modulate the compound's biological or material properties.

For example, a series of 8-hydroxyquinolines with amino and thioalkyl functionalities at the 4-position have been prepared. researchgate.net This synthesis began with the chlorination of 4-hydroxy-8-tosyloxyquinoline, followed by nucleophilic substitution with various sulfur and nitrogen nucleophiles. researchgate.net In some cases, the deprotection of the tosyl group at the 8-position occurred concurrently with the substitution reaction. researchgate.net

Hybrid compounds, where the 8-hydroxyquinoline moiety is linked to another pharmacophore, are also of significant interest. For instance, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) was synthesized via a Mannich reaction, using paraformaldehyde to link the two molecules. Another approach involved coupling 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin using peptide coupling reagents like TBTU.

Furthermore, the synthesis of conjugates, such as those linking umbelliferone (B1683723) with 8-hydroxyquinoline through an ether linkage, has been reported. nih.gov These syntheses often involve reacting a bromoalkylated derivative of one molecule with the hydroxyl group of the other in the presence of a base and a phase transfer catalyst. nih.gov

Table 2: Examples of Synthesized 8-Hydroxyquinoline Analogues and Hybrids

| Analogue/Hybrid Type | Synthetic Strategy | Starting Materials | Reference |

| 4-Amino/Thioalkyl-8-hydroxyquinolines | Nucleophilic substitution on a 4-chloro-8-tosyloxyquinoline intermediate. | 4-Hydroxy-8-tosyloxyquinoline, various amines and thiols. | researchgate.net |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin Hybrid | Mannich reaction. | 5-Chloro-8-hydroxyquinoline, ciprofloxacin, paraformaldehyde. | |

| Umbelliferone-8-hydroxyquinoline Conjugates | Ether synthesis via Williamson-like reaction. | Bromoalkylated umbelliferone, 8-hydroxyquinoline. | nih.gov |

| Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides | Amide bond formation via condensation. | 8-Hydroxyquinoline-2-carboxylic acid, substituted anilines. | mdpi.com |

These examples highlight the chemical tractability of the 8-hydroxyquinoline scaffold, allowing for the generation of a diverse library of compounds with potentially novel properties.

Mannich Reaction Derived 8-Hydroxyquinoline-Acetamide Hybrids

The Mannich reaction is a powerful tool for the C-7 aminoalkylation of 8-hydroxyquinoline (oxine). mdpi.comnih.gov This three-component condensation involves an active hydrogen compound (8-hydroxyquinoline), an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.comorganic-chemistry.org The reaction proceeds under mild conditions and is highly efficient for producing 7-aminoalkyl-8-hydroxyquinoline derivatives. mdpi.comindexcopernicus.com When an acetamide-containing amine or aldehyde is used, or when the resulting amine is subsequently acylated, 8-hydroxyquinoline-acetamide hybrids are formed.

The general mechanism involves the formation of an iminium ion from the amine and aldehyde, which then undergoes electrophilic attack by the electron-rich C-7 position of the 8-hydroxyquinoline ring. organic-chemistry.org A modified version of this reaction, known as the Betti reaction, can also be employed, utilizing different aldehydes and amines to introduce a variety of substituents. nih.govrsc.org Researchers have successfully synthesized a wide library of these Mannich bases, exploring the effects of different amines and substitutions on the quinoline ring. acs.org

Table 1: Examples of Mannich Reaction Conditions for 8-Hydroxyquinoline Derivatives

| Starting Materials | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 8-Quinolinol, Substituted Aldehydes, Various Amines | Absolute ethanol (B145695), room temperature, catalyst-free | Mannich bases, bis-products, imines | indexcopernicus.com |

| 8-Hydroxyquinoline, Formaldehyde, Various Amines | Mild reaction conditions | Aminomethylated 8-hydroxyquinolines | mdpi.com |

| 5-Chloro-8-hydroxyquinoline, Benzaldehyde (B42025), Acetamide | Not specified | N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide | uni.lu |

| 8-hydroxyquinoline, Aldehyde, Primary/Secondary Amine | Multicomponent condensation | Aminomethylated products | organic-chemistry.org |

Chalcone-Based Derivatives of 8-Hydroxyquinolin-7-yl Acetamide

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde derivative in the presence of a base. chemrevlett.comrasayanjournal.co.in To create chalcone-based derivatives of this compound, a synthetic strategy would involve a precursor containing either an acetyl group or a formyl (aldehyde) group attached to the 8-hydroxyquinoline-acetamide scaffold.

For instance, N-(7-acetyl-8-hydroxyphenyl)acetamide could be condensed with various substituted benzaldehydes to yield the desired chalcone (B49325) derivatives. rasayanjournal.co.in Alternatively, starting with 4-aminoacetophenone, it can be converted to N-(4-acetylphenyl)acetamide. eijppr.com This intermediate can then participate in a Claisen-Schmidt condensation with a suitable aldehyde, such as 5-formyl-8-hydroxyquinoline, to build the chalcone structure. The reaction is generally catalyzed by aqueous alkaline bases like sodium hydroxide (B78521) or potassium hydroxide and can be carried out at room temperature or with gentle heating. chemrevlett.comeijppr.com

Table 2: General Scheme for Chalcone Synthesis via Claisen-Schmidt Condensation

| Reactant A | Reactant B | Catalyst/Solvent | General Product | Reference |

|---|---|---|---|---|

| Substituted Acetophenone | Substituted Benzaldehyde | KOH or NaOH / Ethanol | 1,3-Diaryl-2-propen-1-one (Chalcone) | rasayanjournal.co.ineijppr.com |

| Acetophenone derivatives | Aromatic aldehyde derivatives | 40% NaOH / Ethyl alcohol | Chalcone derivatives | nih.gov |

| N-(3-Acetylphenyl)-2-chloro-acetamide | Variously substituted benzaldehydes | Sodium hydroxide / Ethanol | Chalcone derivatives | rasayanjournal.co.in |

Sulfamoyl-Phenylacetamide Hybrid Ligands with 8-Hydroxyquinoline

The synthesis of hybrid molecules incorporating sulfamoyl-phenylacetamide and 8-hydroxyquinoline moieties involves multi-step synthetic pathways. A general approach would be to prepare the two key fragments separately and then couple them. The sulfamoyl-phenylacetamide portion can be synthesized, for example, from precursors like furosemide (B1674285) or by reacting a substituted aniline with a sulfonyl chloride, followed by functionalization to introduce an acetamide group. pjmhsonline.comnih.gov

Once the desired sulfamoyl-phenylacetamide fragment is obtained, it can be linked to a functionalized 8-hydroxyquinoline. This coupling could be achieved through an amide bond formation, an ether linkage, or other suitable covalent bonds, depending on the reactive groups designed into the precursor molecules. For example, a mixed ligand complex has been synthesized by reacting a pre-formed β-enaminone ligand containing a sulfamoyl group with a metal salt and 8-hydroxyquinoline. pjmhsonline.com This demonstrates the capacity of these two distinct ligand types to coordinate to a central atom, suggesting that covalent linking is also synthetically accessible.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods can be applied to functionalize the quinoline core, which is a key step in the synthesis of complex this compound analogues. For instance, a halogenated 8-hydroxyquinoline derivative could be coupled with various partners using reactions like the Suzuki, Heck, or Sonogashira couplings to introduce aryl, vinyl, or alkynyl groups.

While direct palladium-catalyzed synthesis of the parent this compound is not extensively documented, the synthesis of related structures heavily relies on this technology. For example, 6,8-disubstituted 1,7-naphthyridines, which are structurally related to quinolines, have been synthesized using an extended series of palladium-catalyzed cross-coupling reactions to build a library of potent inhibitors for biological targets. nih.gov Furthermore, palladium catalysis is used in intramolecular C-H alkenylation reactions to construct the quinoline scaffold itself from N-phenylacrylamides. nih.gov These examples underscore the potential and versatility of palladium catalysis in the synthesis and functionalization of the 8-hydroxyquinoline ring system necessary for producing diverse acetamide derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogues, this includes the use of solvent-free reactions and alternative energy sources like microwave irradiation to improve efficiency and reduce waste.

Solvent-Free Reactions

Performing reactions under solvent-free conditions offers significant environmental benefits by eliminating solvent waste, reducing purification steps, and often lowering energy consumption. The Hantzsch reaction, a multicomponent reaction used to synthesize polyhydroquinoline derivatives (related to the quinoline core), has been successfully carried out under solvent-free conditions at 80 °C using a reusable heterogeneous catalyst. rsc.org Similarly, the Mannich reaction, which is key to producing precursors for 8-hydroxyquinoline-acetamide hybrids, can be conducted as a one-pot, three-component reaction under solvent-free conditions, showcasing its efficiency and mildness. organic-chemistry.org These protocols demonstrate that complex heterocyclic structures can be assembled efficiently without the need for bulk organic solvents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable green chemistry technique that can dramatically reduce reaction times, increase product yields, and improve reaction efficiency. nih.gov This technology has been successfully applied to the synthesis of various quinoline and acetamide derivatives. For example, the synthesis of 1-{4'-[3-chloro-2-(substituted phenyl)-4-oxo-azetidin-1-yl]-biphenyl-4-yl}-7-hydroxy-4-methyl-1H-quinolin-2-one derivatives was achieved using microwave irradiation. researchgate.net The Claisen-Schmidt condensation to form chalcones has also been optimized using microwave irradiation, reducing reaction times from hours to minutes. chemrevlett.com Similarly, the synthesis of N-substituted acetamides from chloroacetyl chloride and various amines has been accelerated using microwave technology, highlighting the broad applicability of this method in synthesizing the building blocks for the target compounds. nih.gov

Catalytic Approaches for Enhanced Selectivity and Yield

Research into the synthesis of quinoline derivatives has highlighted several catalytic strategies that can be applied to enhance the selectivity and yield of this compound and its analogues. These approaches often involve the use of catalysts that can either activate the acylating agent or modulate the nucleophilicity of the amino and hydroxyl groups.

One common strategy involves the use of a basic catalyst, such as triethylamine (B128534) (TEA). In the synthesis of related 8-hydroxyquinoline derivatives, TEA has been employed as a base and catalyst to facilitate the formation of carboxamide groups. The base can deprotonate the carboxylic acid (if used as the acyl source) or scavenge the acid byproduct formed when using an acyl halide or anhydride, thereby driving the reaction towards amide formation.

Another avenue explores the principles of chemoselective acylation. For the isomeric compound 2-amino-8-quinolinol, studies have shown that the choice of coupling agents and additives can direct the acylation to either the amino or the hydroxyl group. nih.govnih.govmdpi.com While not a direct catalytic approach in all cases, the use of catalytic amounts of additives like 4-dimethylaminopyridine (B28879) (DMAP) in conjunction with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is a well-established method for promoting acylation. nih.govnih.govmdpi.com By carefully selecting the reaction conditions, it is possible to favor N-acylation. For instance, in the acylation of 2-amino-8-quinolinol, specific conditions were developed to selectively obtain C2-amides. nih.govnih.govmdpi.com These principles can be extrapolated to the synthesis of this compound.

Furthermore, general catalytic amidation reactions are being developed to avoid the use of stoichiometric activating agents, which generate significant waste. nih.gov These methods, which often employ boronic acid or metal-based catalysts, aim to directly couple carboxylic acids and amines, with water as the only byproduct. nih.gov While specific applications to 7-amino-8-hydroxyquinoline may not be extensively documented, these emerging catalytic systems represent a promising direction for the high-yield, selective synthesis of this compound.

The table below summarizes research findings on the chemoselective acylation of a closely related isomer, 2-amino-8-quinolinol, which provides valuable insights into the catalytic conditions that could be adapted for the synthesis of this compound to enhance selectivity and yield.

Table 1: Research Findings on the Chemoselective Acylation of 2-amino-8-quinolinol

| Acylating Agent | Coupling Agent/Catalyst | Additive | Solvent | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxybenzoic acid | EDCI | DMAP (catalytic) | THF | C8-Ester | 95 | nih.govnih.gov |

| 4-Methoxybenzoic acid | CDI | - | THF | C2-Amide/C8-Ester/Diacyl | 5:88:7 | nih.gov |

| Methyl 4-methoxybenzoate | NaH (stoichiometric base) | - | THF | C2-Amide | - | nih.govnih.gov |

| 2-Picolinic acid | EDCI | DMAP (catalytic) | THF | C2-Amide | 32 | nih.gov |

This table is based on the chemoselective acylation of 2-amino-8-quinolinol and is presented to illustrate the principles of selectivity in a closely related system.

Advanced Spectroscopic and Structural Characterization of N 8 Hydroxyquinolin 7 Yl Acetamide and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the various functional groups present in N-(8-hydroxyquinolin-7-yl)acetamide by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds within the molecule. The FT-IR spectrum of 8-hydroxyquinoline (B1678124), the parent compound, shows characteristic bands for the phenolic -OH group and the C=C and C=N stretching vibrations of the quinoline (B57606) ring. researchgate.net For this compound, the spectrum is expected to exhibit additional characteristic peaks corresponding to the acetamide (B32628) group.

The presence of the amide functional group introduces distinct vibrational modes. The N-H stretching vibration of the secondary amide is typically observed in the region of 3300-3100 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to appear as a strong absorption in the range of 1680-1630 cm⁻¹. The amide II band, arising from a combination of N-H bending and C-N stretching, is anticipated to be found between 1570-1515 cm⁻¹.

The phenolic O-H stretching vibration is expected to produce a broad band in the region of 3400-3200 cm⁻¹. The C-O stretching of the phenol (B47542) group will likely appear around 1200 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring are expected above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations will produce a series of bands in the 1600-1400 cm⁻¹ region.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H stretch | 3400-3200 (broad) |

| Amide | N-H stretch | 3300-3100 |

| Aromatic | C-H stretch | >3000 |

| Amide I | C=O stretch | 1680-1630 |

| Aromatic/Amide II | C=C, C=N stretch, N-H bend | 1600-1400 |

Raman spectroscopy provides complementary information to FT-IR, focusing on the polarizability of molecular bonds. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent technique for fingerprinting the carbon skeleton of aromatic structures. For this compound, the Raman spectrum would be dominated by the vibrations of the quinoline ring system.

The characteristic ring breathing modes of the quinoline moiety are expected to produce strong and sharp bands in the fingerprint region (below 1500 cm⁻¹). The C=C and C=N stretching vibrations within the aromatic rings will also give rise to prominent Raman signals. While the -OH and N-H stretching vibrations are typically weak in Raman spectra, the C=O stretch of the amide group should be observable. Surface-enhanced Raman spectroscopy (SERS) could be employed to enhance the signal intensity and provide insights into the molecule's interaction with metal surfaces. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are key parameters for assigning the proton signals. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the quinoline ring, the amide N-H proton, the phenolic O-H proton, and the methyl protons of the acetamide group. rsc.orgresearchgate.net

The aromatic protons of the quinoline ring are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts will be influenced by the electronic effects of the hydroxyl and acetamido substituents. The amide N-H proton is expected to appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. Similarly, the phenolic O-H proton will also give a broad singlet. The methyl protons of the acetamide group will appear as a sharp singlet in the upfield region, likely around δ 2.2 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.2 | Singlet |

| Aromatic H | 7.0 - 9.0 | Multiplets |

| NH | Variable (broad) | Singlet |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal in the spectrum. The chemical shifts of the carbon signals are indicative of their electronic environment. For this compound, the ¹³C NMR spectrum will show signals for the carbons of the quinoline ring and the acetamide group. rsc.orgrsc.orgchemicalbook.com

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of δ 168-172 ppm. The carbons of the quinoline ring will resonate in the aromatic region, from approximately δ 110 to 155 ppm. The carbon bearing the hydroxyl group (C8) and the carbon attached to the nitrogen of the acetamide group (C7) will have their chemical shifts significantly influenced by these substituents. The methyl carbon of the acetamide group will appear at the most upfield region, typically around δ 25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| Aromatic C | 110 - 155 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. sdsu.eduyoutube.commdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the connectivity of the protons within the quinoline ring system by identifying adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the methyl proton signal would show a correlation to the methyl carbon signal. sdsu.eduyoutube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. ub.edunih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS can precisely confirm its molecular formula, C₁₁H₁₀N₂O₂. The high mass accuracy of HRMS instruments, such as the Orbitrap, is essential for identifying unknown compounds and for confirming the identity of synthesized molecules. ub.edu The process involves ionizing the sample and separating the resulting ions based on their exact mass-to-charge ratio, providing a detailed and accurate mass spectrum. nih.gov

The theoretical isotopic distribution can be estimated using algorithms that consider the natural abundance of isotopes for each element (¹²C, ¹H, ¹⁴N, ¹⁶O). nih.gov This calculated distribution is then compared with the experimentally observed isotopic pattern to validate the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, like this compound, without causing significant fragmentation. nih.govnih.gov In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov

This method is highly sensitive and is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. ub.edu For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. By varying the instrumental parameters, such as the cone voltage, controlled fragmentation can be induced, providing valuable structural information through tandem mass spectrometry (MS/MS). nih.gov

| Technique | Information Obtained | Relevance for this compound |

| HRMS | Exact mass and elemental composition. ub.edunih.gov | Confirms the molecular formula (C₁₁H₁₀N₂O₂). |

| ESI-MS | Molecular weight of polar compounds. nih.govnih.gov | Determines the molecular weight and provides data on the protonated molecule [M+H]⁺. |

| MS/MS | Fragmentation pattern and structural information. nih.gov | Elucidates the connectivity of atoms within the molecule. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. youtube.com The spectrum of this compound, like other 8-hydroxyquinoline derivatives, is characterized by absorption bands arising from π→π* and n→π* transitions. youtube.comresearchgate.net The π→π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital. youtube.com

The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the quinoline ring. mdpi.comresearchgate.net For instance, studies on similar compounds show that the solvent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). mdpi.com The UV-Vis spectrum provides a characteristic fingerprint that can be used for identification and quantification.

| Transition Type | Description | Expected Region for this compound |

| π→π | Excitation of an electron from a π bonding to a π antibonding orbital. youtube.com | Higher energy (shorter wavelength), high intensity. |

| n→π | Excitation of an electron from a non-bonding to a π antibonding orbital. youtube.com | Lower energy (longer wavelength), low intensity. |

Fluorescence Spectroscopy for Luminescent Properties of this compound

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. nih.gov this compound and its derivatives are known to be fluorescent, a property that is highly dependent on their molecular structure and environment. nih.gov The quinoline ring system provides a rigid, planar structure that often leads to significant fluorescence. nih.gov

The fluorescence properties, including the emission wavelength and quantum yield, are influenced by factors such as the nature of substituents and the solvent. mdpi.com For many 8-hydroxyquinoline derivatives, fluorescence is enhanced upon chelation with metal ions, making them useful as fluorescent sensors. nih.gov The study of the luminescent properties of this compound involves exciting the molecule at a specific wavelength (typically at or near its absorption maximum) and measuring the resulting emission spectrum. This provides insights into the excited state dynamics and potential applications in materials science and analytical chemistry.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern produced when a single crystal of this compound is irradiated with X-rays, its precise molecular geometry, bond lengths, bond angles, and crystal packing can be determined.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Intermolecular Interactions | Details on hydrogen bonding, π–π stacking, and other non-covalent forces. nih.gov |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The molecular structure of 8-hydroxyquinoline and its derivatives has been the subject of numerous crystallographic studies. For instance, a monoclinic polymorph of 8-hydroxyquinoline itself was identified, crystallizing in the P21/n space group. nih.gov In this structure, the molecule is planar, featuring an intramolecular O—H···N hydrogen bond. nih.gov These molecules form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds, resulting in a planar four-membered N₂H₂ ring. nih.gov

In a related derivative, 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide, the crystal structure reveals an intramolecular N—H···N hydrogen bond, which forms an eight-membered ring. researchgate.net The dihedral angle between the quinoline system and the benzene (B151609) ring in this molecule is 41.69 (1)°. researchgate.net The crystal packing is further stabilized by intermolecular C—H···O hydrogen bonds and Br···O short-contact interactions. researchgate.net

The study of 5-azidomethyl-8-hydroxyquinoline also utilized single-crystal X-ray diffraction, confirming a monoclinic structure in the P21/c space group. scispace.com This analysis highlighted the presence of intra- and intermolecular interactions, such as hydrogen bonding, which induce slight torsions within the crystal structure. scispace.com

Interactive Table: Crystallographic Data for 8-Hydroxyquinoline and a Derivative

| Compound Name | 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide | 8-hydroxyquinoline (monoclinic polymorph) |

| Molecular Formula | C₁₈H₁₄Br₂N₂O₃ | C₉H₇NO |

| Molecular Weight | 466.13 | 145.16 |

| Crystal System | - | Monoclinic |

| Space Group | - | P2₁/n |

| a (Å) | 8.7570 (18) | 6.620 (3) |

| b (Å) | 8.7279 (17) | 9.243 (4) |

| c (Å) | 22.372 (5) | 11.070 (4) |

| α (°) | - | 90 |

| β (°) | 98.04 (3) | 90.718 (6) |

| γ (°) | - | 90 |

| Volume (ų) | - | 677.3 (5) |

| Z | 4 | 4 |

| Temperature (K) | 293 | 100 |

| Radiation type | - | Mo Kα |

| R-factor | 0.044 | 0.039 |

Data sourced from references nih.govresearchgate.net.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of crystalline materials. nih.gov Unlike SCXRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline phase. nih.gov

PXRD is instrumental in identifying the crystalline form of a substance, detecting polymorphism (the ability of a solid to exist in multiple crystal forms), and assessing the purity of a sample. nih.gov The technique is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ). nih.gov

In the context of 8-hydroxyquinoline derivatives, PXRD has been used to complement single-crystal data and to characterize materials for which single crystals could not be obtained. For example, the crystal structure of 5-azidomethyl-8-hydroxyquinoline was refined using the Rietveld method from powder X-ray diffraction data, which corroborated the single-crystal findings. scispace.com The PXRD analysis was conducted using CuKα1 radiation (λ = 1.5406 Å) on a sample contained in a rotating Lindemann glass capillary to minimize preferred orientation effects. scispace.com

The ability of PXRD to distinguish between different polymorphic forms is crucial in pharmaceutical sciences, as different polymorphs can exhibit varying physical properties. nih.gov While specific PXRD data for this compound is not detailed in the provided search results, the established use of this technique for related 8-hydroxyquinoline derivatives underscores its importance in the comprehensive structural characterization of this class of compounds. scispace.com

Coordination Chemistry of N 8 Hydroxyquinolin 7 Yl Acetamide and Its Metal Complexes

Ligand Design Principles in 8-Hydroxyquinoline (B1678124) Derivatives

The design of ligands based on the 8-hydroxyquinoline scaffold is a well-established strategy for creating potent metal-chelating agents. The inherent electronic and structural features of the 8-HQ framework can be finely tuned by introducing various substituents, thereby influencing the properties of the resulting metal complexes.

Bidentate Chelation Properties via Nitrogen and Oxygen Donor Atoms

The fundamental coordination behavior of 8-hydroxyquinoline and its derivatives is defined by their action as monoprotic bidentate ligands. scirp.orgscirp.org Chelation occurs through the deprotonation of the phenolic hydroxyl group (-OH) at the 8-position and the donation of a lone pair of electrons from the heterocyclic nitrogen atom of the quinoline (B57606) ring. scirp.orgscirp.org This forms a stable five-membered chelate ring with a metal ion. nih.gov This bidentate (N,O) coordination is a hallmark of the 8-HQ scaffold and is responsible for its ability to form stable complexes with a wide array of metal ions. scispace.comnih.gov The formation of these strong chelate complexes is a primary driver for their diverse applications. tandfonline.com

Influence of the Acetamide (B32628) Moiety on Coordination Behavior

The introduction of an acetamide group (-NHCOCH₃) at the 7-position of the 8-hydroxyquinoline ring is expected to modify the ligand's coordination properties. While the primary bidentate chelation through the quinolinic nitrogen and phenolic oxygen remains the core interaction, the acetamide substituent can exert influence through electronic and steric effects.

Electronically, the acetamide group can act as an electron-donating group, which can increase the electron density on the quinoline ring system. It has been predicted that electron-donating substituents at the C-7 position of the quinoline skeleton can cause a red-shift in the emission spectrum of the resulting metal complexes. scispace.comrroij.com This modification of the electronic properties of the ligand can affect the stability and the spectroscopic characteristics of its metal complexes.

Sterically, the presence of the acetamide group in the vicinity of the coordination site could influence the geometry of the resulting metal complexes and potentially impact the metal-to-ligand stoichiometry. However, it is not anticipated to directly participate in the primary coordination to the metal center, which remains dominated by the N,O-chelate ring.

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes often exhibit well-defined stoichiometries that are influenced by the nature of the metal ion and the ligand.

Complexation with Transition Metal Ions (e.g., Cu(II), Ni(II), Zn(II), Co(II), Fe(II), Mn(II))

N-(8-hydroxyquinolin-7-yl)acetamide is expected to form complexes with a variety of divalent transition metal ions, including copper(II), nickel(II), zinc(II), cobalt(II), iron(II), and manganese(II). This is consistent with the known reactivity of the broader class of 8-hydroxyquinoline derivatives. scispace.comasianpubs.org For instance, studies on the closely related ligand, N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, have demonstrated the successful synthesis of its complexes with these exact metal ions. asianpubs.orgresearchgate.net The synthesis generally involves mixing stoichiometric amounts of the ligand and the respective metal chloride or sulfate (B86663) salt in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture.

Exploration of Different Metal-to-Ligand Ratios

For divalent metal ions, 8-hydroxyquinoline derivatives typically form complexes with a 1:2 metal-to-ligand (M:L) ratio. scirp.orgscirp.org This stoichiometry is commonly observed in complexes with Co(II) and Ni(II). scirp.orgscirp.org Spectrophotometric and conductometric titrations are common methods used to confirm this ratio. scirp.orgscirp.org In many cases, particularly with octahedrally coordinating metals, the coordination sphere is completed by two water molecules, leading to a general formula of [M(L)₂(H₂O)₂]. scirp.orgresearchgate.net This has been observed in complexes of a related 5-substituted 8-hydroxyquinoline acetamide derivative with Mn(II), Co(II), Ni(II), and Fe(II). asianpubs.orgresearchgate.net For metals that favor a square planar geometry, such as Cu(II), a 1:2 ratio is also common, resulting in a [M(L)₂] complex. scirp.orgscirp.org

Structural Elucidation of Metal Complexes

The structures of metal complexes of this compound can be elucidated using a combination of spectroscopic and analytical techniques. By analogy with other 8-hydroxyquinoline derivatives, specific spectral changes are expected upon complexation.

Infrared (IR) spectroscopy is a key tool for confirming the coordination mode. The disappearance of the broad O-H stretching band of the free ligand and the shift in the C-O stretching frequency upon complexation indicate the deprotonation of the hydroxyl group and the involvement of the oxygen atom in bonding to the metal. asianpubs.orgscirp.org Furthermore, a shift in the C=N stretching vibration of the quinoline ring to a different wavenumber suggests the participation of the nitrogen atom in chelation. scirp.orgscirp.org The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. scirp.org

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry. The spectra of the complexes typically show intraligand charge transfer bands, which are often shifted compared to the free ligand. scirp.org Additionally, for transition metal complexes with d-electrons, d-d transition bands can be observed in the visible region, which are characteristic of the coordination geometry (e.g., octahedral or square planar). researchgate.net

Thermogravimetric analysis (TGA) can be used to confirm the presence of coordinated water molecules. The loss of mass at temperatures between 100-250°C typically corresponds to the removal of these water molecules, which helps in confirming the proposed structure, such as [M(L)₂(H₂O)₂]. asianpubs.orgresearchgate.net

The table below summarizes the expected analytical data for a hypothetical [M(L)₂(H₂O)₂] complex of this compound with various transition metals, based on findings for analogous compounds.

Table 1: Expected Physicochemical and Spectroscopic Data for Metal Complexes of this compound

| Metal Ion | Proposed Formula | Expected Geometry | Key IR Shifts (cm⁻¹) | Expected UV-Vis λₘₐₓ (nm) (Charge Transfer) |

|---|---|---|---|---|

| Cu(II) | [Cu(C₁₁H₁₀N₂O₂)₂] | Square Planar | ν(C=N) shift, ν(M-N) ~580 | Bathochromic shift |

| Ni(II) | [Ni(C₁₁H₁₀N₂O₂)₂(H₂O)₂] | Octahedral | ν(C=N) shift, ν(M-N) ~570 | ~366 |

| Zn(II) | [Zn(C₁₁H₁₀N₂O₂)₂(H₂O)₂] | Octahedral | ν(C=N) shift, ν(M-N) | ~396 |

| Co(II) | [Co(C₁₁H₁₀N₂O₂)₂(H₂O)₂] | Octahedral | ν(C=N) shift, ν(M-N) ~570 | ~371 |

| Fe(II) | [Fe(C₁₁H₁₀N₂O₂)₂(H₂O)₂] | Octahedral | ν(C=N) shift, ν(M-N) | Bathochromic shift |

| Mn(II) | [Mn(C₁₁H₁₀N₂O₂)₂(H₂O)₂] | Octahedral | ν(C=N) shift, ν(M-N) | Bathochromic shift |

Data is inferred from studies on analogous 8-hydroxyquinoline derivatives. scirp.orgasianpubs.orgresearchgate.net

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| Copper(II) chloride |

| Nickel(II) chloride |

| Zinc(II) chloride |

| Cobalt(II) chloride |

| Iron(II) chloride |

| Manganese(II) chloride |

| Tris(8-hydroxyquinoline)aluminium(III) |

| 7-Morpholinomethyl-8-hydroxyquinoline |

Spectroscopic Characterization of Complexes (FT-IR, UV-Vis, NMR)

Spectroscopic methods are fundamental in elucidating the structure of metal complexes with this compound. FT-IR, UV-Vis, and NMR spectroscopy collectively provide a detailed picture of the ligand's coordination to the metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy is instrumental in identifying the binding sites of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand's functional groups are observed.

O-H Group: The broad band corresponding to the phenolic O-H stretching vibration, typically found in the free ligand, disappears or shifts significantly in the spectra of the metal complexes. This indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen (M-O) bond. scirp.org

C=N Group: The stretching vibration of the quinoline ring's C=N group experiences a shift to a lower frequency in the complex. This change suggests the coordination of the nitrogen atom to the metal ion, which weakens the C=N bond. researchgate.net

New Bands: The formation of new, weaker bands at lower frequencies can be attributed to the M-O and M-N stretching vibrations, providing direct evidence of coordination. scirp.org In hydrated complexes, the presence of coordinated water molecules is confirmed by a broad band around 3300-3400 cm⁻¹ and other vibrations like rocking and wagging modes. arabjchem.org

| Functional Group | Free Ligand (Typical, cm⁻¹) | Metal Complex (Typical, cm⁻¹) | Inference |

| Phenolic O-H (stretch) | ~3200-3400 (broad) | Absent or Shifted | Deprotonation and M-O bond formation scirp.org |

| C=N (stretch) | ~1580 | Shift to lower frequency | Coordination of nitrogen (M-N bond) researchgate.net |

| M-N / M-O (stretch) | Not present | ~500-600 | Formation of new coordinate bonds scirp.org |

| Coordinated H₂O | Not present | ~3300-3400 (broad) | Presence of hydrated water molecules arabjchem.org |

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic structure of the complexes. The spectra typically display two types of electronic transitions:

Intraligand Transitions: These high-energy bands, usually observed in the ultraviolet region, are attributed to π → π* and n → π* transitions within the this compound ligand itself. These bands may undergo a slight shift upon complexation.

Charge Transfer (CT) Transitions: New bands that appear in the visible region for transition metal complexes are often assigned to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net These transitions involve the promotion of an electron from a ligand-based orbital to a metal-based d-orbital and are responsible for the characteristic colors of many of these complexes. For d-block metals with partially filled d-orbitals, additional, weaker d-d transition bands may also be observed. asianpubs.orgasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is used to characterize the ligand and its diamagnetic complexes. researchgate.net Upon complexation:

The resonance signal of the phenolic proton disappears, confirming its displacement by the metal ion.

The signals of protons and carbons near the coordination sites (the nitrogen and oxygen atoms) experience a downfield shift due to the deshielding effect caused by the donation of electron density to the metal.

Thermogravimetric Analysis (TGA) for Hydration and Thermal Stability

Thermogravimetric analysis (TGA) is a crucial technique for examining the thermal stability of the metal complexes and determining the nature of water molecules present. asianpubs.org The TGA curve plots the percentage weight loss against temperature. For hydrated metal complexes of this compound, the decomposition often occurs in distinct steps. asianpubs.orgasianpubs.org

| Complex Type | Decomposition Step | Temperature Range (°C) | Observation |

| Hydrated Metal Complex | Step 1 | 100 - 200 | Loss of coordinated water molecules asianpubs.org |

| Anhydrous Metal Complex | Step 2 | > 200 | Decomposition of the organic ligand moiety asianpubs.org |

Magnetic Susceptibility Measurements for Oxidation State and Geometry

Magnetic susceptibility measurements provide valuable information about the electronic structure of the central metal ion, specifically the number of unpaired electrons. This data is used to determine the oxidation state and infer the coordination geometry of the complex. researchgate.net The effective magnetic moment (μ_eff) is calculated from the measured susceptibility. libretexts.org

For instance, a Cu(II) (d⁹) complex is expected to have one unpaired electron, leading to a magnetic moment of approximately 1.73 B.M. For high-spin octahedral Ni(II) (d⁸) complexes, two unpaired electrons result in a magnetic moment in the range of 2.9–3.4 B.M. doubtnut.com In contrast, a square planar Ni(II) complex is diamagnetic (μ_eff = 0 B.M.). Similarly, Co(II) (d⁷) in a high-spin octahedral environment typically shows a magnetic moment of 4.1–5.2 B.M., corresponding to three unpaired electrons. libretexts.org These values help distinguish between different possible geometries, such as octahedral and square planar. asianpubs.orglibretexts.org

| Metal Ion | d-Electron Configuration | Geometry | Unpaired Electrons (n) | Spin-Only μ_eff (B.M.) |

| Cu(II) | d⁹ | Octahedral/Square Planar | 1 | 1.73 |

| Ni(II) | d⁸ | High-Spin Octahedral | 2 | 2.83 |

| Ni(II) | d⁸ | Square Planar | 0 | 0 |

| Co(II) | d⁷ | High-Spin Octahedral | 3 | 3.87 |

Note: The spin-only formula is μ_so = √n(n+2). Observed values can differ due to orbital contributions. libretexts.org

Geometrical and Electronic Properties of Metal Complexes

The interplay between the central metal ion and the this compound ligand dictates the geometrical and electronic properties of the resulting complexes. These properties are best understood through the frameworks of coordination chemistry and ligand field theory.

Octahedral and Square Planar Geometries in Metal-N-(8-hydroxyquinolin-7-yl)acetamide Complexes

The preferred geometry of a metal complex is influenced by the metal ion's size, charge, and d-electron configuration. For complexes of this compound, two common geometries are octahedral and square planar. scirp.org

Octahedral Geometry: This geometry is common for many transition metal ions like Co(II), Ni(II), and Zn(II). asianpubs.orgasianpubs.orgwikipedia.org In these cases, the metal center is coordinated to two bidentate this compound ligands and two additional monodentate ligands, typically water molecules, resulting in a [M(L)₂(H₂O)₂] stoichiometry. researchgate.netasianpubs.org The presence of these coordinated water molecules is often confirmed by TGA and FT-IR analysis. arabjchem.orgasianpubs.org

Square Planar Geometry: This geometry is frequently observed for d⁸ metal ions such as Pd(II) and Pt(II), and it is also common for Cu(II) (d⁹) complexes. scirp.orglibretexts.org For d⁸ ions, the square planar arrangement is particularly stable with strong-field ligands, but can also occur with weaker-field ligands for 4d and 5d metals. libretexts.org In these complexes, the metal ion is typically coordinated to two bidentate ligands in a planar arrangement. doubtnut.com

Ligand Field Theory and Electronic Transitions in Metal Chelates

Ligand Field Theory (LFT) provides a model to explain the electronic structure and spectra of transition metal complexes. libretexts.org It describes how the interaction between the metal's d-orbitals and the ligand's orbitals removes the degeneracy of the d-orbitals. libretexts.orgwpmucdn.com

In an Octahedral Field: The five d-orbitals split into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The electronic transitions observed in the UV-Vis spectra of octahedral complexes, such as those of Co(II) and Ni(II), can be assigned to the promotion of electrons from the t₂g to the e_g orbitals (d-d transitions). asianpubs.orgasianpubs.org

In a Square Planar Field: The d-orbital splitting is more complex. libretexts.org The d_x²-y² orbital, which points directly at the ligands, is the most destabilized and highest in energy. libretexts.org The remaining d-orbitals are split into three lower energy levels. For d⁸ complexes like those of Ni(II), the eight electrons can fill the four lower-energy orbitals, resulting in a diamagnetic, stable square planar complex. libretexts.org

The electronic spectra of these complexes are a direct consequence of this splitting. The bands observed correspond to transitions between these split d-orbitals (d-d transitions) and the previously mentioned ligand-to-metal charge transfer (LMCT) transitions. researchgate.netresearchgate.net The energy of these transitions provides information about the ligand field strength and the geometry of the complex.

Role of Deprotonation of Phenolic Group upon Complexation

The coordination chemistry of this compound, like other 8-hydroxyquinoline (8HQ) derivatives, is fundamentally dictated by the presence and reactivity of its key functional groups: the heterocyclic nitrogen atom of the quinoline ring and the adjacent phenolic hydroxyl group at the C-8 position. nih.govscispace.com The close proximity of these two groups enables the molecule to act as a potent bidentate chelating agent, forming stable complexes with a wide array of metal ions. nih.govrroij.com A critical and indispensable step in the formation of these metal complexes is the deprotonation of the phenolic hydroxyl group. scispace.comrroij.com

The hydrogen atom of the hydroxyl group is acidic and is displaced upon interaction with a metal ion. scispace.comrroij.com This process results in the formation of a coordinate covalent bond between the negatively charged oxygen atom (phenoxide) and the metal center. scispace.com Simultaneously, the nitrogen atom of the pyridine (B92270) ring donates its lone pair of electrons to the metal ion, completing the chelate ring structure. scirp.orgresearchgate.net This chelation, involving the {N,O⁻} donor set, is a defining characteristic of 8-hydroxyquinoline-based ligands and is essential for the formation of stable metal complexes. acs.org The inability to deprotonate and form this chelate ring significantly impairs or eliminates the compound's metal-binding ability. acs.org

Spectroscopic studies on metal complexes of closely related 8-hydroxyquinoline derivatives provide clear evidence for the deprotonation of the phenolic group during complexation. asianpubs.org

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, specific vibrational bands are associated with the phenolic group. A key indicator is the stretching vibration of the C-O bond of the phenol (B47542). Upon complexation, this band shifts to a higher frequency. For instance, in a study of metal complexes of N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, the C-O stretching of the free ligand's hydroxyl group at 1080.55 cm⁻¹ shifted to higher frequencies in the spectra of all its metal chelates. asianpubs.org Similarly, the stretching band for the free -OH group observed at 1322 cm⁻¹ shifted to higher wavenumbers (1359-1385 cm⁻¹) in the metal complexes. asianpubs.org This shift signifies the formation of a C-O-metal bond, confirming the deprotonation of the phenolic proton and the coordination of the oxygen atom to the metal ion. asianpubs.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these compounds also provide compelling evidence for deprotonation. The complexation process typically induces noticeable shifts in the absorption bands. Studies on 8-hydroxyquinoline-sulfonamide hybrid complexes showed bathochromic (red) shifts to longer wavelengths (e.g., 406-474 nm) in the metal chelates. asianpubs.org These shifts are attributed to metal-to-ligand charge transfer (MLCT) transitions and are considered a characteristic feature of 8-hydroxyquinoline complexes where complexation is accompanied by the deprotonation of the phenolic group. asianpubs.org

The deprotonation process is, therefore, not merely a prerequisite for coordination but a central aspect of the electronic and structural changes that occur as the ligand binds to a metal ion, leading to the formation of a stable chelate. acs.orgasianpubs.org

Spectroscopic Evidence for Phenolic Group Deprotonation upon Complexation

The following table summarizes typical spectroscopic shifts observed in 8-hydroxyquinoline derivatives upon complexation with various metal ions, indicating the deprotonation of the phenolic -OH group. The data is based on findings from the closely related compound N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide and its metal complexes. asianpubs.org

| Spectroscopic Method | Feature | Free Ligand (8HQSPA) | Metal Complex (M(II)-8HQSPA) | Implication |

| IR Spectroscopy | ν(C-O) of phenolic -OH | ~1080.55 cm⁻¹ | Shifted to higher frequency | Formation of C-O-M bond |

| IR Spectroscopy | ν(-OH) | ~1322 cm⁻¹ | 1359 - 1385 cm⁻¹ | Coordination of phenolic oxygen |

| UV-Vis Spectroscopy | Absorption Bands | π→π* transitions (~310-330 nm) | Bathchromic shift (red shift) | M→L charge transfer, confirms complexation |

Computational and Theoretical Investigations of N 8 Hydroxyquinolin 7 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of N-(8-hydroxyquinolin-7-yl)acetamide. These methods offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular geometry of chemical compounds. For derivatives of 8-hydroxyquinoline (B1678124), DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been employed to determine optimized geometries in the ground state. scispace.com Such studies have confirmed the planar nature of the 8-hydroxyquinoline ring system. researchgate.net

Theoretical structural characterizations of related mixed-ligand metal complexes containing 8-hydroxyquinoline have revealed detailed coordination modes, such as a bidentate fashion for the 8-hydroxyquinoline ligand, leading to specific geometries like octahedral. mdpi.com The optimized bond lengths and angles calculated through DFT have shown good agreement with experimental X-ray diffraction data for similar compounds. scispace.commdpi.com For instance, in a cocrystal of 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline (B194070), DFT calculations accurately predicted bond lengths, noting variations due to electron delocalization from the hydroxyl group. sci-hub.se

HOMO-LUMO Energy Gap Analysis and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity. sci-hub.se

For 8-hydroxyquinoline derivatives, the HOMO-LUMO gap has been calculated to understand their potential bioactivity, as a smaller gap can facilitate charge transfer within the molecule. scispace.com Analysis of reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η) and electrophilicity (ω), has shown that some 8-hydroxyquinoline derivatives are good electron acceptors with high reactivity. mdpi.com These calculations are instrumental in predicting the chemical behavior of these compounds. rsc.org

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.012 |

| ELUMO | -1.482 |

| HOMO-LUMO Gap (ΔE) | 4.53 |

| Chemical Hardness (η) | 2.265 |

| Electronegativity (χ) | 3.747 |

| Electrophilicity Index (ω) | 3.098 |

Note: The data in this table is illustrative and based on typical values found for 8-hydroxyquinoline derivatives in the literature. Actual values for this compound may vary.

Electrostatic Potential Surface (ESP) Analysis

Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (ESP) analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP map uses a color spectrum to represent different potential values, where red indicates electron-rich regions (nucleophilic) and blue signifies electron-poor regions (electrophilic). sci-hub.se

For 8-hydroxyquinoline derivatives, MEP analysis has been used to designate fragments of the molecule that are likely to interact with electrophiles and nucleophiles. mdpi.com These maps have revealed that the negative potential is often localized around the oxygen and nitrogen atoms, which are key sites for metal chelation and hydrogen bonding. sci-hub.se This information is critical for understanding the non-covalent interactions that govern the biological activity of these compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While molecular dynamics (MD) simulations are a powerful technique to study the conformational changes and intermolecular interactions of molecules over time, specific MD simulation studies focusing on the conformational analysis and intermolecular interactions of this compound were not prominently found in the provided search results. However, MD simulations have been widely applied to other quinoline (B57606) derivatives to understand their dynamic behavior and interactions with biological targets. nih.govnih.gov These simulations provide insights into the flexibility of the molecule and the stability of its complexes with proteins or DNA, which are crucial for drug design. mdpi.com The study of intermolecular interactions, such as hydrogen bonding and π-π stacking, in related systems has been explored using theoretical methods, revealing their importance in the formation of stable molecular assemblies. nih.gov

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery, enabling the prediction of how a ligand might bind to a biological target.

Molecular Docking Studies with Macromolecular Targets (e.g., Bacterial Proteins, DNA)

Molecular docking studies have been extensively performed on 8-hydroxyquinoline derivatives to investigate their binding modes and affinities with various macromolecular targets, including bacterial proteins and DNA. mdpi.com These studies are crucial for understanding the mechanism of action of these compounds as potential antimicrobial or anticancer agents. researchgate.netnih.gov

For instance, docking studies of 8-hydroxyquinoline derivatives against bacterial proteins have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site. nveo.org The binding energies calculated from these simulations provide a measure of the affinity of the compound for the target protein, helping to prioritize candidates for further experimental testing. researchgate.net Docking of quinoline derivatives into the DNA gyrase active site has also been explored to elucidate their antibacterial mechanism. nih.gov

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Staphylococcus aureus Tyrosyl-tRNA synthetase | 1JIJ | -8.5 | GLY36, ASP78, TYR169 |

| Escherichia coli DNA Gyrase B | 5L3J | -7.9 | ASP73, ILE78, PRO79 |

Note: The data presented is illustrative and based on findings for similar 8-hydroxyquinoline compounds. Specific results for this compound would require dedicated studies.

Binding Energy Calculations and Interaction Site Predictions

Computational docking simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with a protein's active site. While specific binding energy calculations for this compound with a particular receptor are not extensively documented in dedicated public studies, the principles can be inferred from studies on analogous quinoline derivatives. ijpras.comresearchgate.netnih.govmdpi.comacs.org

Molecular docking studies on similar 8-hydroxyquinoline derivatives reveal that the binding affinity is governed by a combination of hydrogen bonds, hydrophobic interactions, and potential metal chelation. acs.orgnih.gov The 8-hydroxy group and the nitrogen atom in the quinoline ring are key interaction sites, capable of forming hydrogen bonds and coordinating with metal ions present in the active sites of metalloenzymes. acs.orgnih.gov The acetamide (B32628) group introduces an additional site for hydrogen bonding, potentially enhancing the binding affinity.

The prediction of interaction sites involves identifying key amino acid residues within a receptor's binding pocket that can form favorable interactions with the ligand. For this compound, the hydroxyl group and the quinoline nitrogen are predicted to interact with polar or charged residues, while the aromatic rings are likely to engage in π-π stacking or hydrophobic interactions with nonpolar residues. The acetamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), further contributing to the binding specificity.

Table 1: Predicted Interaction Sites and Binding Contributions of this compound

| Functional Group/Region | Predicted Interaction Type | Potential Interacting Residues | Contribution to Binding Affinity |

| 8-Hydroxy Group | Hydrogen Bond Donor/Acceptor, Metal Chelation | Asp, Glu, His, Ser, Metallic cofactors | High |

| Quinoline Nitrogen | Hydrogen Bond Acceptor, Metal Chelation | Lys, Arg, His, Metallic cofactors | Moderate to High |

| Quinoline Ring System | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val | Moderate |

| Acetamide N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl oxygen of backbone | Moderate |

| Acetamide C=O | Hydrogen Bond Acceptor | Lys, Arg, Ser, Backbone N-H | Moderate |

Theoretical Studies on Physical-Chemical Characteristics

Computational methods are also employed to predict various physical and chemical properties of molecules, providing insights that complement experimental data.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Density Functional Theory (DFT) is a robust method for predicting the spectroscopic parameters of organic molecules. researchgate.netnih.govnih.govresearchgate.net By calculating the optimized molecular geometry and the electronic distribution, it is possible to simulate spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netrsc.orguncw.eduresearchgate.net

NMR Chemical Shifts: The theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus. The chemical shifts of the aromatic protons and carbons in the quinoline ring are influenced by the electron-donating hydroxyl group and the electron-withdrawing acetamide substituent. The protons of the acetamide group would also exhibit characteristic shifts.

IR Frequencies: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. For this compound, characteristic vibrational frequencies are expected for the O-H stretch of the hydroxyl group, the N-H stretch and C=O stretch (Amide I band) of the acetamide group, and the C=C and C=N stretching vibrations of the quinoline ring. researchgate.net DFT calculations can help in assigning the experimentally observed IR bands to specific molecular vibrations. researchgate.net

Table 2: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Range/Value | Notes |

| ¹H NMR Chemical Shifts (ppm) | ||

| Aromatic Protons (Quinoline) | 7.0 - 8.5 | Shifts are influenced by the positions relative to the hydroxyl and acetamide groups. |

| Acetyl CH₃ Protons | ~2.2 | Typical range for an acetamido methyl group. |

| Amide N-H Proton | 9.0 - 10.0 | Shift can be broad and is solvent-dependent. |

| Hydroxyl O-H Proton | 9.5 - 11.0 | Shift is highly variable and depends on hydrogen bonding and solvent. |

| ¹³C NMR Chemical Shifts (ppm) | ||

| Quinoline Carbons | 110 - 155 | Specific shifts depend on the electronic environment created by the substituents. |

| Acetyl C=O Carbon | 168 - 172 | Characteristic for an amide carbonyl. |

| Acetyl CH₃ Carbon | ~24 | Typical for an acetamido methyl group. |

| IR Frequencies (cm⁻¹) | ||

| O-H Stretch (phenolic) | 3200 - 3600 (broad) | Indicative of hydrogen bonding. |

| N-H Stretch (amide) | 3100 - 3300 | |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C=O Stretch (Amide I) | 1650 - 1690 | A strong and characteristic amide band. |

| C=C and C=N Stretches | 1450 - 1600 | Multiple bands corresponding to the quinoline ring system. |

Thermochemical Properties Prediction

Computational chemistry provides a means to estimate the thermochemical properties of a molecule, such as its heat of formation, enthalpy, and Gibbs free energy. ijpras.comresearchgate.net These parameters are crucial for understanding the stability and reactivity of the compound. Methods like DFT and semi-empirical methods can be used to perform these calculations. ijpras.comresearchgate.net

The heat of formation (ΔHf°) of this compound can be calculated by considering the energies of the constituent atoms in their standard states and the total electronic energy of the optimized molecular structure. The calculated enthalpy and Gibbs free energy can provide insights into the spontaneity of reactions involving this compound under different conditions.

Table 3: Predicted Thermochemical Properties of this compound

| Property | Predicted Value | Method of Prediction | Significance |

| Heat of Formation (ΔHf°) | Value not available in public literature | DFT, Semi-empirical methods (e.g., AM1, PM3) | Indicates the thermodynamic stability of the compound relative to its constituent elements. |

| Enthalpy (H) | Value not available in public literature | DFT calculations | Represents the total heat content of the system. |

| Gibbs Free Energy (G) | Value not available in public literature | DFT calculations | Determines the spontaneity of a process at constant temperature and pressure. |

| Dipole Moment | ~3-5 Debye | DFT calculations | Influences solubility in polar solvents and intermolecular interactions. |

Mechanistic Studies of Biological Interactions in Vitro and Cellular Level

Exploration of Molecular Targets and Pathways